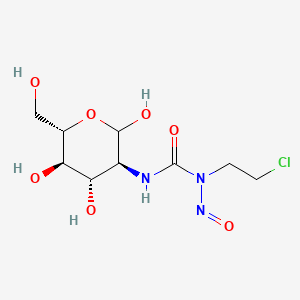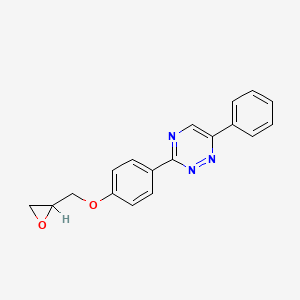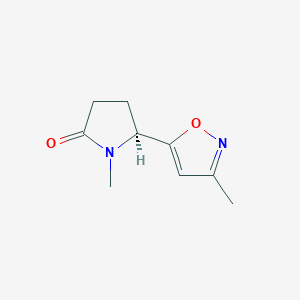
UV7Ydf38MJ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Análisis De Reacciones Químicas
Types of Reactions
UV7Ydf38MJ can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The specific reagents and conditions for these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents like potassium permanganate, while reduction reactions may involve reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions vary based on the type of reaction and the conditions used. For instance, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
UV7Ydf38MJ has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: this compound is used in the development of new materials and industrial processes.
Comparación Con Compuestos Similares
UV7Ydf38MJ can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
ABBOTT-87771: A compound with a similar molecular structure but different functional groups.
ABBOTT-87772: Another related compound with variations in its chemical composition.
These compounds share some similarities with this compound but also have unique properties that distinguish them from each other.
Propiedades
Número CAS |
147402-88-8 |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(5S)-1-methyl-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-8(13-10-6)7-3-4-9(12)11(7)2/h5,7H,3-4H2,1-2H3/t7-/m0/s1 |
Clave InChI |
RAWGMEGVYYKGIL-ZETCQYMHSA-N |
SMILES isomérico |
CC1=NOC(=C1)[C@@H]2CCC(=O)N2C |
SMILES canónico |
CC1=NOC(=C1)C2CCC(=O)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


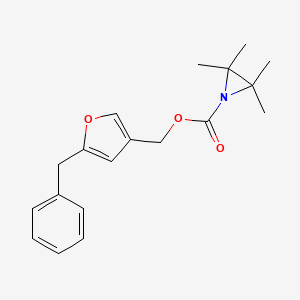
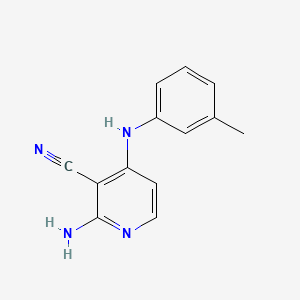
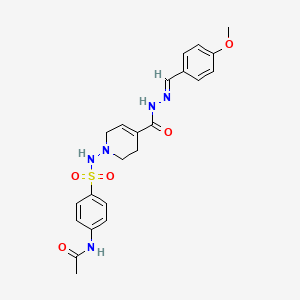
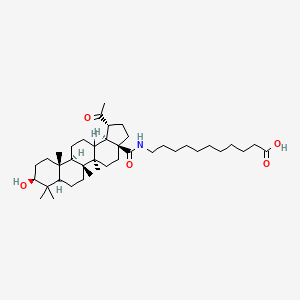
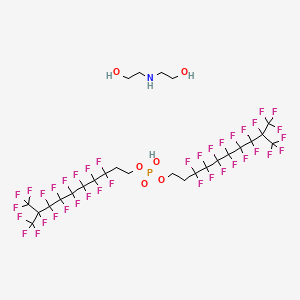
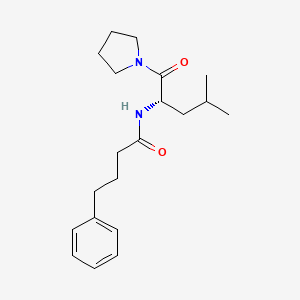
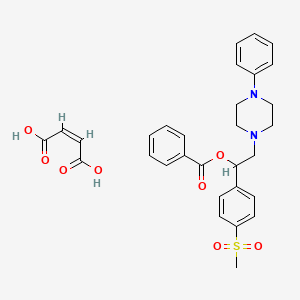
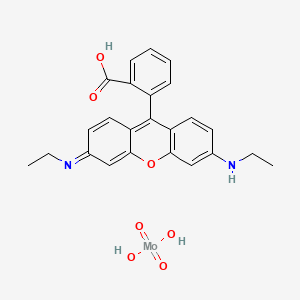
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12725308.png)
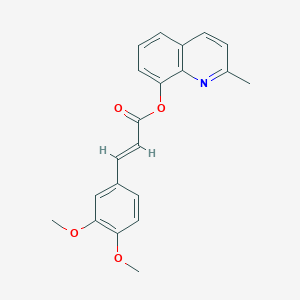
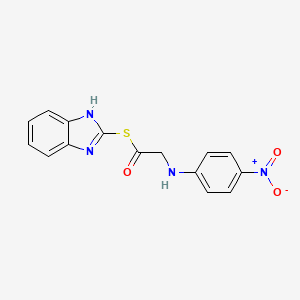
![N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide](/img/structure/B12725334.png)
